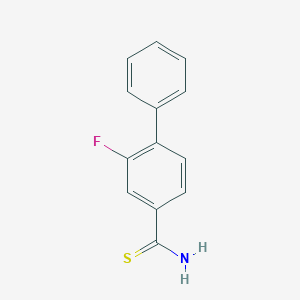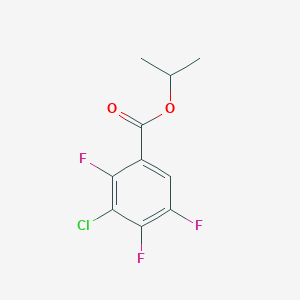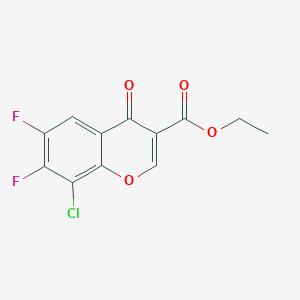![molecular formula C12H17F6NO B6312848 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine CAS No. 1357625-70-7](/img/structure/B6312848.png)
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine (4-DMCBM) is a chemical compound that is used in a variety of applications, ranging from scientific research to industrial production. 4-DMCBM is a cyclobutane derivative that has a unique molecular structure, making it an ideal compound for use in a range of chemical and biological studies. 4-DMCBM has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug design. Additionally, 4-DMCBM has been used in a number of industrial processes, such as the production of polymers and the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been used in a variety of scientific research applications. One of the most common uses for 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is in the study of enzyme inhibition. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has also been used to study protein-protein interactions, as it has been shown to bind to certain proteins and interfere with their function. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been used in drug design, as it has been found to bind to certain drug targets and inhibit their activity.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is not yet fully understood, but it is believed to involve the binding of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine to certain proteins and enzymes. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is known to bind to certain proteins and enzymes, such as COX-2, and interfere with their function. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to bind to certain drug targets and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine are not yet fully understood. However, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to have a number of effects on the body. 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to inhibit the activity of certain enzymes, such as COX-2, and interfere with the activity of certain proteins. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has a number of advantages and limitations for use in lab experiments. One of the main advantages of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is known to bind to certain proteins and enzymes, making it ideal for use in studies of enzyme inhibition and protein-protein interactions. However, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is not water soluble and is not suitable for use in studies requiring aqueous solutions. Additionally, 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has a relatively short half-life and is not suitable for long-term experiments.
Direcciones Futuras
There are a number of potential future directions for 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine research. One potential direction is to further investigate the mechanism of action of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine and to identify additional proteins and enzymes that it binds to. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be conducted to investigate the potential industrial applications of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine, such as its potential use in the synthesis of polymers and pharmaceuticals. Finally, further research could be conducted to investigate the potential side effects of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine and to identify any potential safety concerns.
Métodos De Síntesis
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is a cyclobutane derivative that can be synthesized through a variety of routes. The most common route is the reaction of 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane (DMCB) with morpholine in the presence of a base. This reaction results in the formation of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine and a byproduct, 2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutane-1,4-diol (DMCBD). The reaction can be conducted in either an aqueous or an organic solvent, depending on the desired product.
Propiedades
IUPAC Name |
4-[2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F6NO/c1-9(2)7-10(11(13,14)15,12(16,17)18)8(9)19-3-5-20-6-4-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMFJIGIMZFUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N2CCOCC2)(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

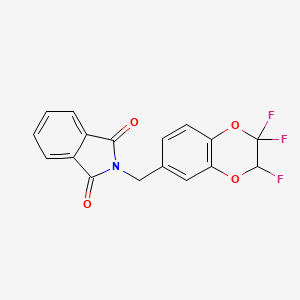



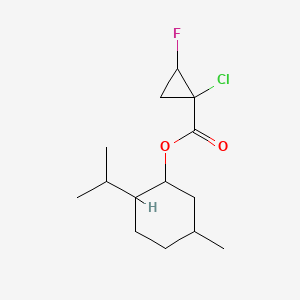


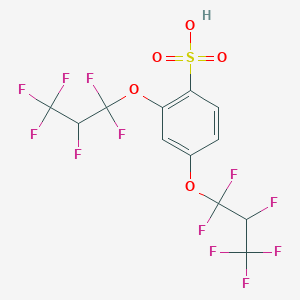

![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
